

Molecular structure of 2,2,3,4-Tetramethylheptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2,3,4-Tetramethylheptane

Cat. No.: B14548626

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2,2,3,4-Tetramethylheptane**

Abstract

2,2,3,4-Tetramethylheptane is a saturated acyclic hydrocarbon belonging to the alkane family. As a highly branched isomer of undecane (C₁₁H₂₄), its unique structural arrangement of methyl groups along a heptane backbone gives rise to distinct physicochemical and spectroscopic properties. This guide provides a comprehensive analysis of its molecular structure, including its isomeric forms, conformational analysis, and detailed spectroscopic characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of branched alkane structures.

Fundamental Molecular Architecture

2,2,3,4-Tetramethylheptane is a fascinating example of steric complexity in a relatively small acyclic alkane. Its systematic IUPAC name precisely describes its structure: a seven-carbon main chain (heptane) with four methyl group substituents at the second, third, and fourth positions.

Key Structural Features:

- Parent Chain: Heptane

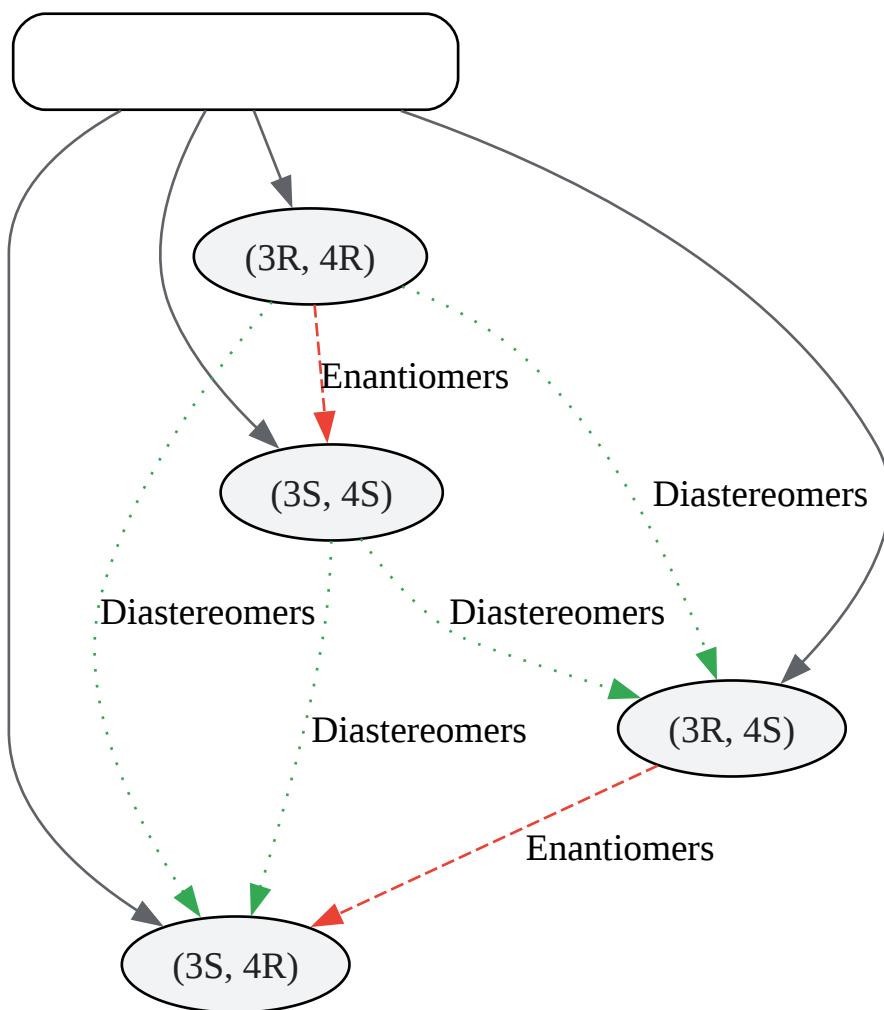
- Substituents: Four methyl (-CH₃) groups
- Chemical Formula: C₁₁H₂₄
- Molar Mass: 156.31 g/mol
- CAS Number: 13475-79-1

The connectivity is as follows:

- Two methyl groups are attached to the second carbon atom (C₂), forming a gem-dimethyl group, which is also a component of a tert-butyl group.
- One methyl group is attached to the third carbon atom (C₃).
- One methyl group is attached to the fourth carbon atom (C₄).

This arrangement results in two chiral centers at C₃ and C₄, a critical feature that will be discussed in the stereochemistry section.

Figure 1: 2D skeletal structure of **2,2,3,4-Tetramethylheptane**.


Stereoisomerism: The Impact of Chirality

The presence of two stereocenters at the C₃ and C₄ positions means that **2,2,3,4-tetramethylheptane** can exist as four distinct stereoisomers. These isomers arise from the different spatial arrangements of the substituents around these chiral carbons.

The four stereoisomers are:

- (3R, 4R)-**2,2,3,4-Tetramethylheptane**
- (3S, 4S)-**2,2,3,4-Tetramethylheptane**
- (3R, 4S)-**2,2,3,4-Tetramethylheptane**
- (3S, 4R)-**2,2,3,4-Tetramethylheptane**

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. Similarly, the (3R, 4S) and (3S, 4R) isomers form another pair of enantiomers. The relationship between any other pairing (e.g., (3R, 4R) and (3R, 4S)) is diastereomeric.

[Click to download full resolution via product page](#)

Figure 2: Stereoisomeric relationships of **2,2,3,4-Tetramethylheptane**.

These stereoisomers have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in opposite directions (in the case of enantiomers) and may exhibit different biological activities or interactions in a chiral environment.

Spectroscopic Elucidation

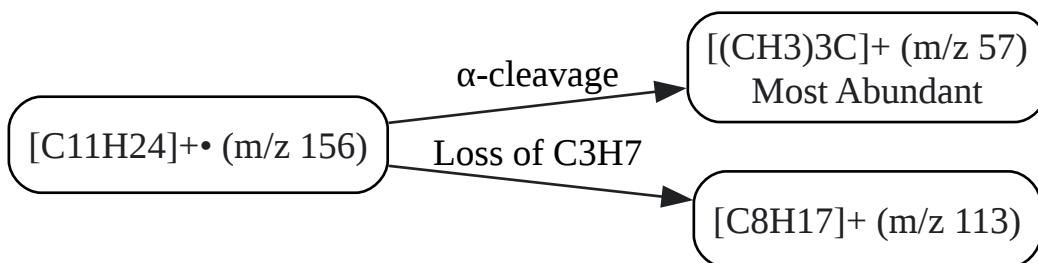
The complex, branched structure of **2,2,3,4-tetramethylheptane** results in a detailed and unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the large number of chemically non-equivalent protons and potential for overlapping signals. Key expected resonances include:

- A singlet for the nine protons of the tert-butyl group at C2.
- Multiple doublets for the methyl groups at C3 and C4.
- Complex multiplets for the methine protons at C3 and C4.
- Multiplets for the methylene and methyl protons of the propyl group at the end of the chain (C5, C6, C7).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's asymmetry (in its chiral forms), all 11 carbon atoms are expected to be chemically distinct, leading to 11 unique signals.


Carbon Atom	Expected Chemical Shift (ppm)	Rationale
C1	~23	Terminal methyl on the main chain.
C2	~35	Quaternary carbon of the tert-butyl group.
C2-Methyls	~28	Methyls of the tert-butyl group.
C3	~40	Methine carbon, highly substituted.
C3-Methyl	~15	Methyl group on a chiral center.
C4	~45	Methine carbon, highly substituted.
C4-Methyl	~12	Methyl group on a chiral center.
C5	~30	Methylene group adjacent to a chiral center.
C6	~20	Methylene group.
C7	~14	Terminal methyl of the propyl group.

Note: These are estimated chemical shifts based on standard values and may vary depending on the solvent and specific stereoisomer.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,2,3,4-tetramethylheptane** would likely not show a prominent molecular ion peak (M^+) at m/z 156 due to the high degree of branching, which promotes fragmentation. The most prominent peak is expected to be at m/z 57, corresponding to the stable tert-butyl cation $[(CH_3)_3C]^+$ formed by cleavage between C2 and C3.

Expected Fragmentation Pathway:

[Click to download full resolution via product page](#)

Figure 3: Primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

- C-H Stretching: Strong absorptions are expected in the 2850-3000 cm^{-1} region.
- C-H Bending:
 - Methyl (-CH₃) groups will show characteristic bending vibrations around 1450-1470 cm^{-1} and 1375-1385 cm^{-1} . The band around 1380 cm^{-1} may be split due to the presence of the tert-butyl group.
 - Methylene (-CH₂) groups will show a scissoring vibration near 1465 cm^{-1} .

Physicochemical Properties

The high degree of branching in **2,2,3,4-tetramethylheptane** significantly influences its physical properties when compared to its linear isomer, n-undecane.

Property	2,2,3,4-Tetramethylheptane	n-Undecane
Boiling Point	~168-170 °C	196 °C
Density	~0.75 g/cm ³	0.74 g/cm ³
Physical State	Liquid at STP	Liquid at STP

The more compact, spherical shape of the branched isomer reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point compared to the straight-chain isomer.

Conclusion

The molecular structure of **2,2,3,4-tetramethylheptane** is a prime example of how subtle changes in atomic arrangement can lead to significant chemical and physical diversity. Its two chiral centers give rise to a family of four stereoisomers, and its highly branched nature dictates its unique spectroscopic signature and physical properties. A thorough understanding of this structure, from its fundamental connectivity to its three-dimensional stereochemistry, is essential for its application in various fields of chemical science.

References

- PubChem. (n.d.). **2,2,3,4-Tetramethylheptane**. National Center for Biotechnology Information.
- To cite this document: BenchChem. [Molecular structure of 2,2,3,4-Tetramethylheptane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14548626#molecular-structure-of-2-2-3-4-tetramethylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com